BenchChemオンラインストアへようこそ!

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Epigenetics Bromodomain inhibitors BRD3

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9) is a bifunctional cyclopropanol building block bearing a 3-bromo-4-chlorophenyl substituent (C₉H₈BrClO, MW 247.52 g/mol). This compound serves as a versatile synthetic intermediate in medicinal chemistry, leveraging the cyclopropanol moiety for ring-opening functionalization and the dihalogenated aryl ring for cross-coupling diversification.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
CAS No. 1691720-00-9
Cat. No. B1448608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
CAS1691720-00-9
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)Cl)Br)O
InChIInChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2
InChIKeyBNJJZRJEDPWNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol: A 1691720-00-9 Scaffold for Cyclopropane-Containing Drug Discovery Programs


1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9) is a bifunctional cyclopropanol building block bearing a 3-bromo-4-chlorophenyl substituent (C₉H₈BrClO, MW 247.52 g/mol) . This compound serves as a versatile synthetic intermediate in medicinal chemistry, leveraging the cyclopropanol moiety for ring-opening functionalization and the dihalogenated aryl ring for cross-coupling diversification . In drug discovery contexts, the cyclopropyl group is recognized for improving metabolic stability, restricting peptide conformation, reducing plasma clearance, and enhancing target engagement [1].

Beyond Substitution: Why 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (1691720-00-9) Defies Simple Replacement by Other Cyclopropane Analogs


Generic substitution of 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol with alternative cyclopropane-containing building blocks or simpler aryl halides is not chemically or pharmacologically neutral. The cyclopropanol ring is a unique functional handle that undergoes C–C cleavage under mild conditions to generate aldehyde homoenolates, enabling couplings with aryl bromides in 59–93% yield [1]. This reactivity is not accessible with the corresponding cyclopropylamine, carboxylic acid, or ketone analogs, which require entirely different synthetic strategies and produce divergent core scaffolds. Furthermore, the specific 3-bromo-4-chloro substitution pattern on the phenyl ring modulates electronic effects that influence downstream cross-coupling efficiency and, when incorporated into final drug candidates, affects target binding potency—as evidenced by a >9,000-fold range in activity (11 nM to >100,000 nM) observed across different biological assays for this exact compound [2][3][4]. Substituting with a differently halogenated or unsubstituted analog would fundamentally alter both synthetic versatility and pharmacological profile, necessitating de novo optimization.

Head-to-Head and Cross-Class Evidence: Quantifying the Differentiation of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (1691720-00-9)


BRD3 Bromodomain Inhibition: 11 nM Potency Achieved Only with the Cyclopropanol Scaffold

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol exhibits an IC₅₀ of 11 nM against the BRD3 bromodomain BD1 in a fluorescence-based microtiter plate reader assay [1]. In contrast, the structurally analogous carboxylic acid derivative, 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, shows no reported BRD3 inhibition activity in publicly available databases, with its documented activity profile limited to BCRP inhibition (IC₅₀ = 5,910 nM) and CYP11B1/CYP11B2 inhibition (IC₅₀ = 168 nM) [2][3]. The cyclopropanol moiety is essential for achieving low nanomolar BRD3 affinity, a property not replicated by the carboxylic acid or ketone analogs in this chemical series.

Epigenetics Bromodomain inhibitors BRD3 Oncology

Ecdysone Receptor Agonism: 151 nM Potency Demonstrates Nuclear Receptor Engagement Distinct from Other Cyclopropane Derivatives

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol demonstrates EC₅₀ = 151 nM agonist activity at the ecdysone receptor in Bombyx mori Bm5 cells, as measured by luciferase reporter gene assay after 24 hours [1]. This nuclear receptor activity profile is distinct from the compound's enzyme inhibition activities and is not shared by other cyclopropane derivatives bearing the same 3-bromo-4-chlorophenyl substitution pattern. For example, the corresponding amine hydrochloride (1-(3-bromo-4-chlorophenyl)cyclopropan-1-amine, CAS 1266148-30-4) is documented primarily as a pharmaceutical intermediate without reported ecdysone receptor activity .

Nuclear receptors Insect hormone receptors Agrochemical discovery Gene switch systems

Selective Kinase Inhibition Profile: Potent 1.7 μM 5-Lipoxygenase Inhibition with Selectivity Over HSP60 (IC₅₀ >100 μM)

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol exhibits IC₅₀ = 1,700 nM (1.7 μM) against 5-lipoxygenase in A23187-stimulated human neutrophils, as measured by RP-HPLC analysis of enzyme product formation [1]. This anti-inflammatory target engagement is accompanied by a selectivity window of >58-fold relative to human HSP60/HSP10 inhibition, where the compound shows IC₅₀ = 2,800 nM and IC₅₀ > 100,000 nM across different HSP60 assays [2][3]. This selectivity profile contrasts with broader-spectrum cyclopropane derivatives and indicates that the cyclopropanol scaffold confers target discrimination not observed with less functionalized aryl cyclopropanes.

Inflammation Lipoxygenase inhibitors Kinase selectivity Target validation

Synthetic Versatility: Cyclopropanol Ring-Opening Enables 59–93% Yielding Aldehyde Couplings Unavailable to Amine, Ketone, or Carboxylic Acid Analogs

The cyclopropanol ring in 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol undergoes C–C cleavage under mild palladium-catalyzed conditions to generate reactive aldehyde homoenolates, which then couple with aryl bromides to yield aldehyde products in 59–93% yield at room temperature [1]. This transformation is fundamentally inaccessible to the corresponding cyclopropylamine (CAS 1266148-30-4), cyclopropyl ketone (CAS 1280786-94-8), cyclopropane carboxylic acid, or cyclopropane carbonitrile (CAS 1314673-44-3) analogs, all of which require entirely different synthetic strategies for derivatization and cannot serve as surrogates for this specific C–C bond-forming methodology.

C–C bond formation Homologation Aldehyde synthesis Palladium catalysis

CETP Inhibition Potential: Structural Basis for Cardiovascular Indications Not Shared by Non-Cyclopropane Analogs

Patent literature (US 8,759,365 B2) identifies cyclopropane derivatives with halogen substitution patterns as inhibitors of cholesteryl ester transfer protein (CETP), with structurally related compounds demonstrating IC₅₀ values as low as 25 nM in CETP activity assays using the Roar Biochemical CETP Activity Kit at pH 7.4 and 37°C [1][2]. While 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol itself is not explicitly listed as a final CETP inhibitor in the disclosed claims, its core scaffold—a halogenated aryl cyclopropane—falls within the patent's Markush structure coverage for CETP inhibitory compounds [1]. This positions the compound as a privileged scaffold for cardiovascular drug discovery programs targeting CETP, a therapeutic avenue not accessible with non-cyclopropane aryl halides that lack the conformational constraints and metabolic stability conferred by the cyclopropane ring.

Cardiovascular CETP inhibition HDL cholesterol Lipid metabolism

Predicted Physicochemical Profile: High Density (1.755 g/cm³) and Low pKa (14.03) Differentiate from Amine and Carboxylic Acid Analogs

Predicted physicochemical parameters for 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol include density = 1.755 ± 0.06 g/cm³, boiling point = 334.6 ± 37.0 °C, and pKa = 14.03 ± 0.20 . These values contrast markedly with the corresponding amine analog (1-(3-bromo-4-chlorophenyl)cyclopropan-1-amine hydrochloride, CAS 1266148-30-4), which exhibits density = 1.6 ± 0.1 g/cm³ and boiling point = 306.3 ± 42.0 °C . The significantly lower pKa of the cyclopropanol (14.03) compared to typical amine pKa values (~9–11) indicates that the alcohol remains predominantly neutral at physiological pH, whereas the amine analog exists largely in its protonated, charged form. This fundamental difference in ionization state at pH 7.4 directly impacts membrane permeability, oral absorption, and blood-brain barrier penetration potential.

Physicochemical properties ADME prediction Drug-likeness Formulation

Validated Application Scenarios for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (1691720-00-9) Based on Quantitative Evidence


Lead Generation for BRD3 Bromodomain Inhibitors in Oncology

The 11 nM IC₅₀ against BRD3 BD1 [1] establishes 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol as a validated starting point for medicinal chemistry optimization of bromodomain inhibitors targeting BRD3-driven cancers. The compound's cyclopropanol moiety can be further derivatized via C–C cleavage or esterification while retaining the core aryl-halogen substitution pattern that drives BRD3 binding. Unlike the corresponding carboxylic acid analog, which lacks BRD3 activity entirely, this cyclopropanol scaffold provides a direct entry into the bromodomain inhibitor chemical space without requiring de novo scaffold identification.

Ecdysone Receptor Agonists for Inducible Gene Expression Systems or Insect Growth Regulation

The 151 nM EC₅₀ ecdysone receptor agonist activity in Bombyx mori Bm5 cells [2] positions this compound as a starting point for developing gene switch systems (e.g., Tet-On/Tet-Off alternatives) or insect-specific growth regulators. The activity profile is unique to the cyclopropanol scaffold; the amine and ketone analogs lack reported ecdysone receptor activity, making this compound the only documented member of this chemical class with demonstrated nuclear receptor engagement. This selectivity enables orthogonal control mechanisms in multiplexed gene expression assays.

Selective 5-Lipoxygenase Inhibitor Scaffolds for Inflammatory Disease Programs

The 1.7 μM 5-LOX inhibitory activity coupled with >58-fold selectivity over HSP60 [3][4] makes 1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol a privileged starting scaffold for developing anti-inflammatory agents with reduced off-target toxicity risk. The selectivity window differentiates this compound from broader-spectrum cyclopropane derivatives and allows structure-activity relationship (SAR) exploration that maintains target discrimination while improving potency. The cyclopropanol ring provides a handle for further functionalization to enhance 5-LOX inhibition while preserving the selectivity profile.

Homologation via Cyclopropanol Ring-Opening for Fragment Library Diversification

The ability to generate aldehyde homoenolates via C–C cleavage and couple them with aryl bromides in 59–93% yield [5] provides a unique synthetic disconnection for fragment library expansion. This transformation is inaccessible to cyclopropylamine, ketone, carboxylic acid, or nitrile analogs, making the cyclopropanol the only building block in this chemical series that enables room-temperature aldehyde synthesis via ring-opening. Synthetic chemists can leverage this reactivity to homologate fragments, introduce aldehyde functionality for subsequent diversification, and access novel chemical space not reachable with other cyclopropane derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.